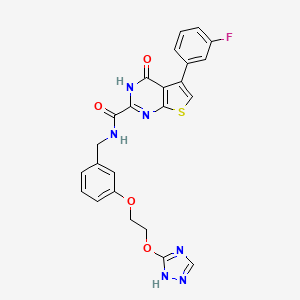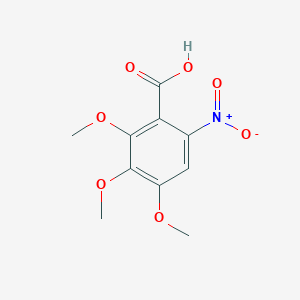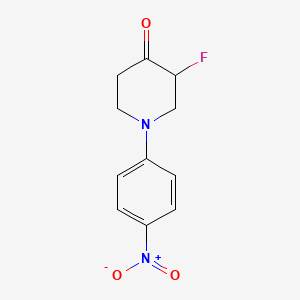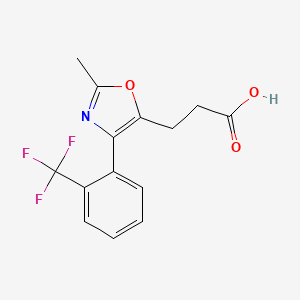
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropylamine group attached to a 2,4,6-trimethylbenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine typically involves the following steps:
Formation of 2,4,6-Trimethylbenzyl Chloride: This can be achieved by chloromethylation of mesitylene (2,4,6-trimethylbenzene) using formaldehyde and hydrochloric acid.
Cyclopropylamine Formation: The cyclopropylamine group can be introduced through a nucleophilic substitution reaction where 2,4,6-trimethylbenzyl chloride reacts with cyclopropylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Halogenated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylbenzyl Chloride: A precursor in the synthesis of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine.
2,4,6-Trimethylbenzoyl Chloride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopropylamine group with a 2,4,6-trimethylbenzyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
1-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)12(11(3)7-9)8-13(14)4-5-13/h6-7H,4-5,8,14H2,1-3H3 |
InChI-Schlüssel |
MFQUOMUKHVJDMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC2(CC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Butanamide, 3,3-dimethyl-N-[3-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]-](/img/structure/B8685806.png)








